1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

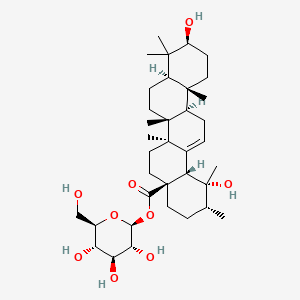

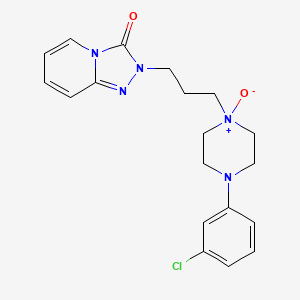

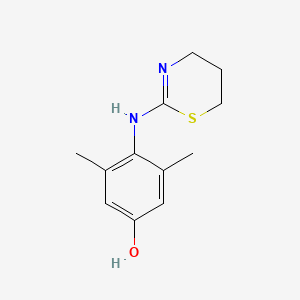

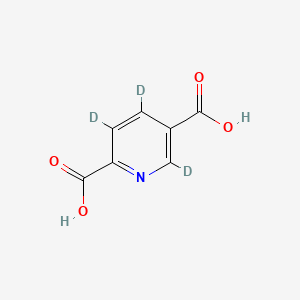

1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a chemical compound with the molecular formula C33H38N2O5 and a molecular weight of 542.67 . It is an ester-protected metabolite of benazepril .

Molecular Structure Analysis

The molecule contains a total of 81 bonds, including 43 non-H bonds, 21 multiple bonds, 13 rotatable bonds, 3 double bonds, and 18 aromatic bonds. It also includes 3 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 2 aliphatic esters, 1 aliphatic tertiary amide, and 1 secondary amine .Physical And Chemical Properties Analysis

The molecule contains a total of 78 atoms; 38 Hydrogen atoms, 33 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms .Scientific Research Applications

Synthesis Processes and Optimization

Synthesis of Benazepril Precursors : A new synthesis process for the preparation of 3-[(1-ethoxycarbonyl-3-phenylpropyl)-amino]-2, 3, 4, 5-tetrahydro-2-oxo-1H-1-benzazepine 1-acetate tert butyl ester (EPTAB), a precursor of benazepril HCl, was developed. The reaction conditions were optimized, and the diastereomeric products were separated by flash column chromatography. The structures of the products were characterized with IR and NMR (Hassan et al., 2007).

Preparation of Benazepril Intermediate : Research disclosed a novel process using L-homphenylalanine alkyl ester, tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine, and 3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine as starting materials for synthesis through alkylation. The effect of reaction conditions on yield and diastereomer ratio was explored (Hassan et al., 2007).

Catalysis and Chemical Transformations

Solid-Phase Synthetic Method for α-Amino Acids : A solid supported glycineimine t-butyl ester was applied to the synthesis of α-amino acids. Phase-transfer catalytic alkylation followed by acidic hydrolysis and benzoylation produced N-benzoyl-α-amino acid tert-butyl esters in high yields (up to 92%) (Park et al., 2005).

Enantioselective Alkylation and Glycine Derivative Synthesis : Enantioselective alkylation of N-(Diphenylmethylene)glycinate tert-butyl ester was achieved, leading to the synthesis of (R)-2-(Benzhydrylidenamino)-3-phenylpropanoic acid tert-butyl ester using chiral phase-transfer catalysts (Shirakawa et al., 2014).

Cycloaddition Reactions to Phenylazocarboxylates : Phenylazocarboxylic tert-butyl esters, when reacted with glycine imines in a one-pot reaction, yielded highly substituted 1,2,4-triazoles, showcasing a novel approach to cycloaddition reactions (Lasch & Heinrich, 2015).

properties

IUPAC Name |

benzyl (2R)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCSKKNSVKJXAY-WUFINQPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675670 |

Source

|

| Record name | Benzyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester | |

CAS RN |

1356011-61-4 |

Source

|

| Record name | Benzyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)